molecular formula C20H18ClN3O3 B2985625 N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004384-10-4

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2985625
CAS No.: 1004384-10-4
M. Wt: 383.83
InChI Key: OQRHSKAXLFATCD-UHFFFAOYSA-N
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Description

This compound is a pyridazinone-based carboxamide derivative featuring a 1,6-dihydropyridazine core substituted with a 4-methoxy group and a 2-methylphenyl moiety at position 1. The carboxamide side chain is linked to a 3-chloro-4-methylphenyl group. The chloro and methyl substituents on the phenyl ring likely enhance hydrophobic interactions, while the methoxy group may influence electronic properties and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-8-9-14(10-15(12)21)22-20(26)19-17(27-3)11-18(25)24(23-19)16-7-5-4-6-13(16)2/h4-11H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHSKAXLFATCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridazine derivatives .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the pyridazinone core, aromatic rings, and carboxamide side chains, leading to differences in physicochemical properties, binding affinity, and biological activity. Below is a detailed analysis:

Structural and Functional Modifications

Compound Name / ID Substituents Key Structural Differences vs. Target Compound Binding Affinity / Activity Notes Source
Dimethyl 2-[[4-methoxy-1-(2-methylphenyl)-6-oxo-pyridazine-3-carbonyl]amino]benzene-1,4-dicarboxylate (0199) Dimethyl ester on benzene ring; no chloro substituent Ester groups reduce hydrogen-bonding capacity; lacks chloro group -5.0 kcal/mol (lowest affinity)
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (6) Benzyl group at position 1; cyclopropylcarbamoyl on phenyl ring Benzyl vs. 2-methylphenyl; cyclopropylcarbamoyl vs. chloro-methyl Synthesized for T. cruzi inhibition
N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (BG15355) 3,4-Dimethoxyphenyl carboxamide; 4-methylphenyl at position 1 Additional methoxy groups; 4-methylphenyl vs. 2-methylphenyl Enhanced solubility via methoxy groups
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide Trifluoromethyl at position 4; dual chlorophenyl groups Trifluoromethyl increases lipophilicity; dual chloro substituents Higher lipophilicity (logP ~3.5)

Key Observations

Substituent Effects on Binding Affinity: Electron-withdrawing groups (e.g., chloro, fluoro) enhance binding interactions in proteasome inhibitors. For example, fluorinated analogs (e.g., compound 25 in ) show improved activity against Trypanosoma cruzi . The target compound’s 3-chloro-4-methylphenyl group may offer similar advantages over non-halogenated analogs. Benzylamine derivatives (e.g., compound 7 in ) exhibit superior affinity compared to phenyl carboxamides, suggesting that alkylamine side chains improve target engagement .

Impact on Physicochemical Properties: Methoxy groups (e.g., in BG15355, ) enhance aqueous solubility, whereas chloro and trifluoromethyl groups (e.g., ) increase lipophilicity, affecting membrane permeability .

Synthetic Accessibility: Carboxamide coupling methods (e.g., HATU/DIPEA in DMF) are common for pyridazinone derivatives, but yields vary significantly (22–90%) depending on substituent reactivity . The target compound’s synthesis likely follows analogous protocols, though specific yield data are unavailable.

Biological Activity

N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C17_{17}H18_{18}ClN3_{3}O3_{3}
  • Molecular Weight : 347.79 g/mol
  • IUPAC Name : this compound

This structure includes a pyridazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of the compound against various pathogens. The results indicate significant activity:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli0.8 μg/mL1.5 μg/mL
Candida albicans1.0 μg/mL2.0 μg/mL

The compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using human cell lines to determine the safety profile of the compound:

Cell Line IC50_{50} (μM)
HeLa (cervical cancer)>60
MCF-7 (breast cancer)>60
Vero (normal kidney)>60

The IC50_{50} values indicate that the compound has low cytotoxicity, making it a promising candidate for further development .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase with an IC50_{50} value ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
  • Inhibition of Dihydrofolate Reductase (DHFR) : It also acts as an inhibitor of DHFR with IC50_{50} values between 0.52 and 2.67 μM, affecting folate metabolism in cells .
  • Antibiofilm Activity : The compound demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Study A: Antimicrobial Efficacy in Clinical Isolates

In a clinical study evaluating various derivatives of pyridazine compounds, this compound was among the most effective against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Study B: Cytotoxicity in Cancer Cell Lines

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while it exhibited low toxicity to normal cells (Vero), it showed selective efficacy against cancer cells (HeLa and MCF-7), suggesting a potential therapeutic window for cancer treatment .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions, including:

  • Condensation reactions to form the pyridazine core, followed by functionalization of substituents (e.g., chlorophenyl and methoxy groups).
  • Amide coupling using reagents like EDCI or DCC to attach the carboxamide moiety.
  • Optimization strategies :
    • Temperature control (e.g., 60–80°C for cyclization steps).
    • Catalytic systems (e.g., Pd catalysts for cross-coupling reactions).
    • Solvent selection (DMF or THF for polar intermediates, as seen in analogous syntheses ).
      Validation via TLC or HPLC at each step ensures intermediate purity.

Basic: What purification techniques and analytical methods are recommended to assess purity and structural integrity?

Methodological Answer:

  • Purification :
    • Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients).
    • Recrystallization using ethanol or methanol for crystalline intermediates.
  • Purity Assessment :
    • HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase) .
    • NMR (¹H/¹³C) to confirm substituent integration and absence of residual solvents.
    • Mass spectrometry (ESI-MS) for molecular weight confirmation .

Basic: How is the compound’s structure validated experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry. Data refinement using programs like SHELXL ensures accuracy .
  • Spectroscopic cross-validation :
    • FT-IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
    • 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

Advanced: How can X-ray crystallography data be refined to resolve structural ambiguities?

Methodological Answer:

  • Data collection : High-resolution (≤1.0 Å) datasets minimize errors.
  • Refinement in SHELXL :
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen atoms placed geometrically or via difference maps.
    • Twinning or disorder modeling if present (common in bulky substituents) .
  • Validation tools :
    • R1 and wR2 values ≤0.05 and 0.15, respectively.
    • CheckCIF/PLATON to flag outliers (e.g., bond length deviations) .

Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., DFT vs. NMR)?

Methodological Answer:

  • Root-cause analysis :
    • Confirm computational parameters (e.g., solvent model, basis set).
    • Re-examine experimental conditions (e.g., solvent polarity, temperature).
  • Cross-validation :
    • Compare NMR chemical shifts with DFT-predicted values (GIAO method).
    • Reconcile crystallographic bond lengths with optimized geometries .
  • Case study : If NMR suggests a planar conformation but DFT predicts non-planarity, check for dynamic effects (e.g., rapid interconversion) via variable-temperature NMR .

Advanced: What computational strategies predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • DFT calculations :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular docking :
    • Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
    • Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • SAR studies : Compare with analogs (e.g., chlorophenyl or methoxy variants) to infer bioactivity trends .

Advanced: How can researchers design experiments to investigate degradation pathways under varying conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acid/Base hydrolysis (0.1M HCl/NaOH, 60°C).
    • Oxidative stress (3% H2O2).
    • Photolysis (ICH Q1B guidelines).
  • Analytical workflows :
    • LC-MS/MS to identify degradation products.
    • Kinetic modeling (Arrhenius plots) to predict shelf-life .

Advanced: What strategies mitigate challenges in synthesizing halogenated pyridazine derivatives?

Methodological Answer:

  • Halogenation control :
    • Use NCS (N-chlorosuccinimide) for regioselective chlorination.
    • Protect reactive sites (e.g., methoxy groups) with TMSCl.
  • Side-reaction mitigation :
    • Low-temperature (-20°C) diazotization to avoid byproducts.
    • Scavenger resins (e.g., QuadraSil® MP for metal removal) .

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